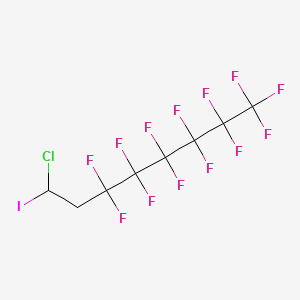

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

Description

Properties

IUPAC Name |

8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF13I/c9-2(23)1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSZYGJIYJRLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 Chloro 1 Iodo 1h,2h,2h Perfluorooctane Analogs

Radical-Mediated Transformations Involving Perfluoroalkyl Halides

Perfluoroalkyl halides are prominent precursors for generating perfluoroalkyl radicals, which are instrumental in a variety of synthetic transformations. acs.org The carbon-iodine bond in these compounds is relatively weak and susceptible to homolytic cleavage, making it a focal point for radical generation.

Perfluoroalkylation via Radical Addition to Unsaturated Substrates (Alkenes, Alkynes, Dienes)

The addition of perfluoroalkyl radicals to unsaturated carbon-carbon bonds is a direct and efficient method for creating perfluoroalkylated compounds. acs.org This process typically involves the generation of a perfluoroalkyl radical, which then attacks the π-system of an alkene, alkyne, or diene.

Alkenes: The radical addition of perfluoroalkyl iodides to alkenes is a well-established method. conicet.gov.archemrxiv.org The reaction is often initiated by radical initiators or photochemically. nsf.govnih.gov The process involves the addition of the perfluoroalkyl radical to the double bond, forming a new carbon-centered radical. This intermediate can then abstract an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain and yielding the iodoperfluoroalkylation product. nsf.gov This atom transfer radical addition (ATRA) is a key mechanism in these transformations. nsf.govrsc.org Various methods, including the use of sodium dithionite (B78146) in aqueous solutions, have been developed to facilitate this reaction. researchgate.netdntb.gov.ua

Alkynes: Similar to alkenes, alkynes readily undergo radical perfluoroalkylation. The addition of a perfluoroalkyl radical to a carbon-carbon triple bond results in a vinyl radical intermediate. nih.gov Subsequent reaction with the perfluoroalkyl iodide furnishes the corresponding perfluoroalkyl-substituted vinyl iodide. researchgate.netnih.gov These reactions can be initiated by various means, including photochemical methods and the use of radical initiators. nih.gov

Dienes: The radical addition of perfluoroalkyl iodides to conjugated dienes can lead to a variety of products, including 1,4-adducts and dimerization products, depending on the reaction conditions. researchgate.net For instance, reactions initiated by sodium dithionite in aqueous acetonitrile (B52724) have been shown to yield dimerization products. researchgate.net In contrast, photochemically induced reactions can lead to cyclization products, where the initially formed radical undergoes an intramolecular addition to the second double bond. mdpi.com

Table 1: Examples of Radical Addition of Perfluoroalkyl Iodides to Unsaturated Substrates

| Substrate | Initiator/Conditions | Product Type |

|---|---|---|

| Alkene | Visible Light / Hydroquinone Catalyst | Iodoperfluoroalkylation nsf.gov |

| Alkyne | CuCl | anti-Perfluoroalkyltriflation nih.gov |

| Diene | Sodium Dithionite | Dimerization researchgate.net |

| Allene-ene | Zinc Powder | Radical Addition/Cyclization conicet.gov.ar |

Photochemical Activation and Radical Generation

Photochemical methods provide a mild and efficient way to generate perfluoroalkyl radicals from their corresponding halides. cdnsciencepub.comnih.gov Irradiation with light, often in the presence of a photosensitizer or a suitable solvent, can induce homolytic cleavage of the carbon-iodine bond. nih.gov

Recent studies have highlighted the role of halogen bonding in the photoactivation of perfluoroalkyl iodides. nsf.govnih.gov The formation of a charge-transfer complex between the perfluoroalkyl iodide and a Lewis base (such as an amine or a hydroquinone) can facilitate its excitation by visible light, leading to the generation of the perfluoroalkyl radical. nsf.govnih.gov This approach avoids the need for traditional photoredox catalysts and can be carried out under mild conditions, even using sunlight. nih.gov The generated radicals can then participate in various synthetic transformations, including the perfluoroalkylation of arenes, heteroarenes, alkenes, and alkynes. nih.govcdnsciencepub.com

Nucleophilic Reactivity of Perfluoroalkyl Halides

While radical pathways are dominant, perfluoroalkyl halides can also exhibit nucleophilic reactivity through the formation of perfluoroalkyl anions. These highly reactive species are powerful nucleophiles capable of reacting with a wide range of electrophiles.

Perfluoroalkyl Anion Generation and Reactions with Organic and Inorganic Electrophiles (e.g., via TDAE)

Perfluoroalkyl anions can be generated from perfluoroalkyl halides through reduction. acs.org One notable method involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which acts as a strong electron donor. TDAE can reduce the perfluoroalkyl halide to generate the corresponding perfluoroalkyl anion. These anions are potent nucleophiles that can react with various electrophiles, including aldehydes, ketones, and isocyanates. researchgate.net The fragmentation pathways of perfluoroalkyl anions have also been studied, revealing complex rearrangements that can occur after their initial formation. researchgate.net

Transmetallation Reactions with Organometallic Reagents (e.g., Organolithium Compounds)

A common method for generating nucleophilic perfluoroalkyl species involves halogen-metal exchange reactions, particularly with organolithium reagents. researchgate.net Treating a perfluoroalkyl halide with an alkyllithium reagent, such as n-butyllithium, can lead to the formation of a perfluoroalkyllithium species. These organometallic intermediates are highly reactive and can readily participate in transmetallation reactions with other metal complexes, for example, in palladium-catalyzed cross-coupling reactions. unimi.itrug.nl However, the high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring very low temperatures to prevent side reactions like β-elimination. researchgate.net Despite these challenges, the use of organolithium reagents in cross-coupling reactions offers a direct route to forming new carbon-carbon bonds. rug.nlresearchgate.net

Reactions with Sulfur-Containing Nucleophiles (Thiols)

Perfluoroalkyl iodides, including analogs of 1-chloro-1-iodo-1H,2H,2H-perfluorooctane, serve as effective precursors for the synthesis of perfluoroalkylated thioethers. The high nucleophilicity of sulfur compounds, such as thiols and their derivatives, enables them to displace the iodide leaving group. chemistrysteps.com Various methods have been developed to achieve this transformation, often proceeding through either nucleophilic substitution or radical pathways. researchgate.netacs.org

Conventional methods for creating the C-S bond involve the reaction of perfluoroalkyl iodides with sulfur-based nucleophiles like thiourea (B124793) or potassium thioacetate (B1230152). researchgate.net The reaction with thiourea, followed by hydrolysis, is a common route to produce (perfluoroalkyl)alkanethiols. researchgate.netgoogle.com Similarly, reacting the iodide with potassium thioacetate in a solvent like DMF yields a thioacetate intermediate, which can then be deacetylated to the corresponding thiol. researchgate.net These thiols can be further converted to thioethers. However, direct synthesis of thioethers (sulfides) is also possible, with sodium thiophosphate being an effective reagent, particularly when starting from the corresponding bromides. researchgate.net

More recent advancements utilize photocatalysis to forge the C-S bond under milder conditions. One such method involves the visible-light-induced reaction between perfluoroalkyl iodides and disulfides in the presence of a photocatalyst like Eosin Y and a base. This process is believed to proceed via the formation of a perfluoroalkyl radical, which then reacts with the disulfide. acs.org Another approach involves the generation of perfluoroalkyl radicals from various precursors, which can then interact with a thiol in a hydrogen atom transfer (HAT) step as part of a larger reaction cascade. acs.orgacs.org

The table below summarizes various synthetic routes for the preparation of semifluorinated thiols and their derivatives from the corresponding halides.

| Sulfur Reagent | Intermediate/Product | Notes |

| Potassium Thioacetate | Thioacetate, then Thiol | Good yields and high purity after deacetylation. researchgate.net |

| Thiourea | Isothiouronium salt, then Thiol | Yields thiols with some disulfide byproducts. researchgate.net |

| Disulfides (Photocatalysis) | Thioether | Visible-light mediated, proceeds via radical mechanism. acs.org |

| Sodium Thiophosphate | Thioether (Sulfide) | Excellent route, particularly from bromide precursors. researchgate.net |

| Sodium Hydrosulfide | Thiol | Often exhibits poor selectivity. researchgate.net |

Halogen Bonding Interactions and Their Catalytic Applications

The iodine atom in 1-chloro-1-iodo-1H,2H,2H-perfluorooctane and its analogs is not merely a leaving group; it is a powerful halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile or Lewis base. nih.gov The strong electron-withdrawing effect of the perfluoroalkyl chain induces a region of positive electrostatic potential on the outermost portion of the iodine atom, known as a σ-hole. figshare.com This positive region can interact strongly with electron-rich species like amines, anions, or π-systems. figshare.comresearchgate.net

This interaction is significant enough to be exploited in catalysis. By forming a halogen bond with a Lewis base, the C–I bond in the perfluoroalkyl iodide is activated, or weakened. This activation facilitates subsequent chemical reactions that would otherwise require harsher conditions. figshare.com The strength of this interaction can be substantial, comparable in some cases to hydrogen bonding.

Mechanistic Investigations of Halogen Bond Activation in Organic Synthesis

Mechanistic studies have revealed that the formation of a halogen bond complex between a perfluoroalkyl iodide and a Lewis base is a key step in initiating a variety of organic transformations. figshare.com This interaction, characterized as an n → σ* charge-transfer, effectively lowers the energy required for the cleavage of the C–I bond. figshare.com

A prominent pathway following halogen bond activation is the homolytic cleavage of the C–I bond to generate a perfluoroalkyl radical (Rf•) and an iodine radical (I•). figshare.com This radical generation can be triggered under remarkably mild conditions, sometimes requiring only a simple base like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) at ambient temperature, without the need for transition metals or harsh photo-irradiation. figshare.com In other systems, the halogen-bond complex absorbs visible light, leading to a single-electron transfer (SET) event that initiates the radical reaction. researchgate.net The formation of these halogen-bond complexes has been detected and studied using techniques such as 19F-NMR titration experiments. researchgate.net

Role of Lewis Bases in Promoting Halogen Bond-Initiated Reactions

Lewis bases are integral to halogen bond-initiated reactions, acting as the halogen bond acceptor that activates the perfluoroalkyl iodide. A wide range of Lewis bases can serve this role, including neutral amines (e.g., TEEDA - N,N,N′,N′-tetraethylethylenediamine), inorganic bases (e.g., KOH), and alkoxides (e.g., tBuONa). figshare.comresearchgate.net

The function of the Lewis base is to form a halogen-bonding complex, which is the reactive species that undergoes homolysis. For example, the reaction of perfluoroalkyl iodides with tBuONa leads to an XB complex which then undergoes homolytic cleavage to form the perfluoroalkyl radical. figshare.com This radical can then engage in various synthetic applications, such as C(sp3)–H amidation or perfluoroalkylation of π-bonds. figshare.com In some photochemical protocols, an amine additive is essential for the reaction to proceed, highlighting its role in forming the photo-active halogen-bond complex. researchgate.net This strategy obviates the need for a dedicated photoredox catalyst, relying instead on the inherent interaction between the perfluoroalkyl iodide and the Lewis base. researchgate.net

The table below outlines the role of different Lewis bases in activating perfluoroalkyl iodides.

| Lewis Base (Promoter) | Proposed Activation Mode | Subsequent Reaction Type |

| tBuONa / KOH | Formation of XB complex, promoting homolysis of C-I bond. figshare.com | C-H amidation, C-H iodination, perfluoroalkylation. figshare.com |

| Amines (e.g., TEEDA) | Formation of photo-active XB complex. researchgate.net | Iodo-perfluoroalkylation of alkenes/alkynes, C-H perfluoroalkylation. researchgate.net |

| Hydroquinone Catalyst | Formation of visible light absorbing XB complex. figshare.com | Radical perfluoroalkylation of (hetero)arenes. figshare.com |

Reductive Coupling and Related Reactions

The generation of perfluoroalkyl radicals via halogen bond activation provides a powerful entry point for various reductive coupling and addition reactions. Once formed, the highly reactive perfluoroalkyl radical can participate in a multitude of transformations to create new carbon-carbon or carbon-heteroatom bonds.

A significant application is the addition of the perfluoroalkyl group across double and triple bonds. For instance, the reaction of perfluoroalkyl iodides, activated by a Lewis base under photochemical conditions, with alkenes or alkynes results in iodo-perfluoroalkylation products in good yields and with excellent regioselectivity. figshare.comresearchgate.net This atom-transfer radical addition (ATRA) mechanism involves the addition of the perfluoroalkyl radical to the unsaturated bond, followed by the abstraction of an iodine atom from another molecule of the perfluoroalkyl iodide to propagate the radical chain and form the final product. figshare.com

Furthermore, these radicals are capable of C–H functionalization. Perfluoroalkylation of electron-rich arenes and heteroarenes can be achieved through this radical pathway. figshare.comresearchgate.net The perfluoroalkyl radical generated from the XB complex adds to the aromatic system, and subsequent steps lead to the formation of the perfluoroalkylated aromatic compound. This method has even been applied to the site-selective labeling of tryptophan residues in oligopeptides. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Halogenated Perfluorooctanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, ¹H NMR and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other atoms, and connectivity. The structure of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane contains two distinct hydrogenated moieties: a methylene (B1212753) group (-CH₂-) and a methine group (-CH(Cl)I).

The proton on the carbon bearing the chlorine and iodine atoms (-CH(Cl)I) is expected to appear as a triplet due to coupling with the adjacent two protons of the -CH₂- group. This signal would be shifted downfield because of the deshielding effect of the two adjacent electronegative halogens. The two protons of the methylene group (-CH₂-) adjacent to the perfluorinated chain would likely appear as a triplet of doublets or a more complex multiplet. This complexity arises from coupling to the single proton of the -CH(Cl)I group and the two fluorine atoms on the adjacent -CF₂- group.

Table 1: Predicted ¹H NMR Spectral Data for 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CH(Cl)I | 5.5 - 6.5 | Triplet (t) | JH-H |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize the perfluorinated segments of the molecule. Each chemically non-equivalent fluorine environment will produce a distinct signal. For the C₆F₁₃- chain in 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, six distinct signals are anticipated.

The terminal trifluoromethyl group (-CF₃) is expected to appear as a triplet. The five methylene fluoride (B91410) groups (-CF₂-) will each produce a separate signal, appearing as complex multiplets due to coupling with neighboring fluorine atoms. The chemical shifts of these groups are influenced by their proximity to the hydrogenated portion of the molecule.

Table 2: Predicted ¹⁹F NMR Signal Assignments for 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

| Fluorinated Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

|---|---|

| -CF₃ | ~ -81 |

| -CF₂- (adjacent to -CF₃) | ~ -126 |

| -(CF₂)₃- (internal) | ~ -122 to -124 |

Note: Predicted values are estimates based on typical chemical shifts for perfluoroalkyl chains.

Mass Spectrometry (MS and HRMS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane (C₈H₃ClF₁₃I), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 508.44 g/mol ). The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. HRMS would confirm the exact mass, consistent with the elemental formula C₈H₃ClF₁₃I. Common fragmentation patterns would likely involve the loss of halogen atoms (I, Cl) and cleavage of the carbon-carbon bonds, particularly between the hydrogenated and perfluorinated segments.

Table 3: Expected Mass Spectrometry Data for 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₈H₃ClF₁₃I]⁺ | Molecular Ion | ~508 |

| [M-I]⁺ | Loss of Iodine | ~381 |

| [M-Cl]⁺ | Loss of Chlorine | ~473 |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is expected to show characteristic absorption bands for C-H, C-F, C-Cl, and C-I bonds.

Table 4: Predicted Infrared (IR) Absorption Frequencies for 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

| Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H | Stretching | 2900 - 3000 |

| C-F | Stretching | 1100 - 1350 (strong, broad) |

| C-Cl | Stretching | 600 - 800 |

Chromatographic-Mass Spectrometric Techniques for Purity and Trace Analysis (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometric detection provides a highly sensitive and selective method for purity assessment and trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane. nih.gov The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer. nih.gov GC-MS would be the primary method to determine the purity of a sample, separating it from starting materials, byproducts, or isomers. The resulting mass spectrum for the main chromatographic peak would serve to confirm the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for such compounds, LC-MS can also be employed, particularly for analyzing potential non-volatile impurities or degradation products. researchgate.netnih.gov The compound would be separated by high-performance liquid chromatography (HPLC) before detection by MS. This technique is versatile and can be adapted to a wide range of analytes.

Both techniques are crucial for quality control, ensuring the compound meets required purity specifications for its intended application.

Applications in Advanced Organic Synthesis and Materials Science Research

Development of Tailored Fluorinated Building Blocks for Complex Molecule Synthesis

The synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, often benefits from the incorporation of fluorine atoms to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane serves as a versatile starting material for the creation of more elaborate fluorinated building blocks. The differential reactivity of the C-I and C-Cl bonds allows for selective chemical transformations.

The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it the primary site for a variety of chemical reactions. For instance, the iodo group can be readily displaced by nucleophiles or participate in cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This reactivity allows for the attachment of the perfluorohexylethyl moiety to a wide range of organic scaffolds. Subsequently, the chloro group can be targeted for further functionalization under different reaction conditions, providing a stepwise approach to building molecular complexity.

Research in this area focuses on leveraging this differential reactivity to synthesize novel fluorinated synthons. These building blocks can then be incorporated into larger, more complex molecules, imparting the unique properties of the perfluoroalkyl chain.

Rational Design of Novel Perfluoroalkylation Reagents for Organic Transformations

Perfluoroalkylation, the introduction of a perfluoroalkyl group into an organic molecule, is a critical transformation in modern organic chemistry. 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane can act as a precursor for the generation of perfluoroalkylating agents. The carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate a perfluorohexylethyl radical. This radical species can then participate in a variety of addition and substitution reactions.

The rational design of perfluoroalkylation reagents often involves modifying the structure of the precursor to fine-tune its reactivity and selectivity. In the case of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, the presence of the chlorine atom can influence the electronic properties and, consequently, the reactivity of the generated radical. Researchers are exploring how this and other structural modifications can lead to the development of more efficient and selective perfluoroalkylation protocols.

These novel reagents are crucial for accessing new chemical space and synthesizing molecules with enhanced properties for various applications, from pharmaceuticals to advanced materials.

Synthesis of Specialized Fluorinated Surfactants and Surface-Active Agents

Fluorinated surfactants, or fluorosurfactants, exhibit exceptional surface activity, capable of significantly lowering the surface tension of water and other solvents at very low concentrations. The perfluoroalkyl chain of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane provides the necessary hydrophobicity and lipophobicity characteristic of these surfactants.

The synthesis of specialized fluorinated surfactants from this starting material involves the chemical modification of the iodo and chloro groups to introduce a hydrophilic head group. For example, the iodo group can be substituted with a variety of hydrophilic moieties, such as carboxylates, sulfonates, or polyethylene (B3416737) glycol chains, through nucleophilic substitution or other coupling reactions. The resulting amphiphilic molecules can then self-assemble at interfaces, leading to a range of interesting and useful properties.

The performance of a fluorosurfactant is intimately linked to its molecular structure. Structure-activity relationship (SAR) studies aim to understand how variations in the hydrophobic tail and the hydrophilic head group affect properties such as critical micelle concentration (CMC), surface tension reduction, and emulsifying power.

By systematically modifying the structure of surfactants derived from 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, researchers can elucidate these relationships. For instance, the length and branching of the perfluoroalkyl chain, as well as the nature and charge of the hydrophilic head group, can be varied to optimize surfactant performance for specific applications, such as in coatings, fire-fighting foams, and microfluidics.

The unique properties of fluorinated compounds make them ideal for studying interfacial phenomena and for the formation of self-assembled monolayers (SAMs). The strong segregation of the fluorinated chain from both aqueous and hydrocarbon phases drives the formation of highly ordered structures at interfaces.

Derivatives of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, functionalized with appropriate head groups (e.g., thiols, silanes), can be used to form SAMs on various substrates like gold or silicon wafers. These monolayers create surfaces with very low surface energy, leading to properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics. Research in this area explores the packing, orientation, and stability of these monolayers and their potential applications in microelectronics, biomedical devices, and protective coatings.

Integration into Functional Materials and Advanced Polymer Architectures

The incorporation of perfluoroalkyl chains into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, low refractive index, and low surface energy. 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane can be used as a monomer or a chain-transfer agent in polymerization reactions to create novel fluorinated polymers.

The reactive sites on the molecule allow for its integration into various polymer architectures, including block copolymers, graft copolymers, and dendrimers. For example, the iodo group can be utilized in atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization to control the growth of polymer chains.

These advanced polymer architectures with precisely placed fluorinated segments are being investigated for a variety of high-performance applications, such as in advanced coatings, membranes for separation processes, and materials for optical and electronic devices.

Environmental Fate and Biotransformation Research on Perfluoroalkyl Halides Contextual to 1 Chloro 1 Iodo 1h,2h,2h Perfluorooctane

Abiotic Degradation Pathways of Perfluoroalkyl Halides in Environmental Systems

The environmental fate of perfluoroalkyl halides is influenced by various abiotic factors that can lead to their degradation. Key pathways include photolysis, hydrolysis, and reductive dehalogenation.

Photolysis: Direct photolysis, particularly by short-wavelength ultraviolet (UV) radiation, has been shown to be a potential degradation pathway for some PFAS. The energy from UV light can be sufficient to cleave carbon-halogen bonds. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it the most likely site for initial photolytic cleavage in a compound like 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane. This initial degradation step could lead to the formation of a perfluoroalkyl radical, which can then undergo further reactions in the environment.

Hydrolysis: Hydrolysis is another potential abiotic degradation pathway, particularly for certain classes of PFAS. For instance, fluorotelomer iodides (FTIs) have been predicted to have hydrolytic half-lives of approximately 130 days in natural waters. This suggests that the carbon-iodine bond in 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane could be susceptible to hydrolysis, leading to the replacement of the iodine atom with a hydroxyl group. This transformation would result in the formation of a perfluoroalkyl alcohol, which could then be subject to further degradation.

Reductive Dehalogenation: Under anaerobic conditions, such as those found in some sediments and groundwater, reductive dehalogenation can be a significant degradation pathway for halogenated organic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom, mediated by reduced species in the environment. Given the relatively low bond energy of the carbon-iodine bond, it is plausible that 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane could undergo reductive deiodination. Reductive dechlorination is also a possibility, though it is generally less favorable than the removal of iodine.

| Degradation Pathway | Description | Potential Relevance to 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane |

| Photolysis | Degradation by light energy, particularly UV radiation. | The weaker C-I bond is a likely point of initial cleavage. |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | The C-I bond may be susceptible, leading to an alcohol intermediate. |

| Reductive Dehalogenation | Removal of a halogen with the addition of an electron and a proton. | Likely to occur under anaerobic conditions, with the C-I bond being the most probable site of reaction. |

Biotransformation Mechanisms of Related Poly- and Perfluoroalkyl Substances (PFAS)

The biotransformation of PFAS, including perfluoroalkyl halides, is a growing area of research. While the perfluorinated backbone of these molecules is highly resistant to microbial attack, the presence of functional groups and less fluorinated parts of the molecule can provide sites for enzymatic action.

Enzymatic defluorination is a key step in the breakdown of many organofluorine compounds. Dehalogenase enzymes, found in various microorganisms, are capable of cleaving carbon-halogen bonds. While much of the research has focused on chlorinated and brominated compounds, there is evidence of enzymatic activity on fluorinated molecules.

Haloalkane dehalogenases are a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in haloalkanes. These enzymes have been shown to act on a wide range of substrates, including those containing chlorine, bromine, and iodine. wikipedia.orgontosight.ai The mechanism typically involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an alcohol and a halide ion. wikipedia.org It is conceivable that a dehalogenase could act on the C-Cl or C-I bond in 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, with the C-I bond being the more likely target due to its lower bond energy.

Studies on the microbial degradation of fluorotelomer iodides (FTIs) provide valuable insights into the potential biotransformation of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane. Research on 6:2 fluorotelomer iodide [F(CF2)6CH2CH2I], a structurally related compound, has shown that it can be biotransformed in both mammalian systems and aerobic soil environments. nih.govresearchgate.net

In vitro studies using rat liver microsomes demonstrated that 6:2 FTI is metabolized to a variety of products, including 5:3 acid [F(CF2)5CH2CH2COOH] and several shorter-chain perfluorocarboxylic acids (PFCAs) such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). nih.gov Notably, perfluoroheptanoic acid (PFHpA) was also formed, suggesting a pathway that involves the entire perfluoroalkyl chain. nih.gov

Aerobic soil biotransformation studies of 6:2 FTI also identified several transformation products, including PFPeA, PFHxA, and PFHpA, as well as polyfluorinated acids like 5:3 acid and 4:3 acid. researchgate.net These findings indicate that microorganisms in the soil possess the enzymatic machinery to degrade FTIs. The initial step in these pathways is likely the cleavage of the carbon-iodine bond, followed by oxidation of the resulting alkyl chain.

Based on these studies of a related fluorotelomer iodide, a plausible biotransformation pathway for 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane could involve an initial deiodination or dechlorination, followed by oxidation and subsequent degradation of the perfluoroalkyl chain, potentially leading to the formation of various shorter-chain PFCAs and polyfluorinated acids.

Future Research Directions and Emerging Trends in Halogenated Perfluorooctane Chemistry

Development of Greener and More Sustainable Synthetic Routes for Perfluoroalkyl Halides

The traditional synthesis of perfluoroalkyl halides has often relied on methods that are energy-intensive and utilize hazardous reagents. The future of this field is contingent on the development of more environmentally benign synthetic pathways.

Key Research Thrusts:

Alternative Solvents and Reaction Conditions: A significant push is being made to replace traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Microwave-assisted synthesis and flow chemistry are also being explored to reduce reaction times, improve energy efficiency, and enhance control over reaction conditions. chemistryjournals.net

Catalytic Approaches: There is a strong emphasis on moving from stoichiometric reagents to catalytic systems. For instance, the use of copper(II) fluoride (B91410) in the direct conversion of hydrocarbons to fluorocarbons represents a potential greener route for producing fluoroaromatics. researchgate.net

Renewable Feedstocks: Research is being directed towards utilizing renewable resources as starting materials for the synthesis of perfluoroalkyl halides, thereby reducing the reliance on fossil fuels.

Comparative Analysis of Synthetic Routes:

| Method | Advantages | Disadvantages | Sustainability Aspect |

| Traditional Halex Process | Well-established, high yields for certain substrates. | High temperatures, use of hazardous reagents (e.g., HF). | Low |

| Electrochemical Fluorination (Simons Process) | Can produce a wide range of perfluorinated compounds. | High energy consumption, formation of byproducts. | Medium |

| Catalytic Deoxyfluorination | Milder reaction conditions, potential for selectivity. researchgate.net | Catalyst cost and stability can be a concern. | High |

| Direct C-H Fluorination | Atom-economical, avoids pre-functionalization. chinesechemsoc.org | Selectivity can be challenging. | High |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Carbon-Halogen Bond Functionalization

The carbon-halogen bonds in compounds like 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane offer a versatile platform for further chemical transformations. Future research will focus on discovering new ways to selectively activate and functionalize these bonds.

Emerging Trends:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the generation of perfluoroalkyl radicals from perfluoroalkyl iodides. nsf.govchemrxiv.org This allows for a variety of transformations under mild conditions.

Halogen Bonding Catalysis: The ability of perfluoroalkyl iodides to act as halogen bond donors is being exploited to develop new catalytic systems. nsf.govchemrxiv.orgrsc.org These non-covalent interactions can facilitate the activation of the C-I bond.

Transition Metal Catalysis: Transition metal complexes continue to be developed for the selective functionalization of C-X bonds. Research is focused on using earth-abundant metals and designing ligands that can fine-tune the reactivity of the catalyst.

Examples of Novel Reactions:

| Reaction Type | Catalyst/Promoter | Description |

| Radical Perfluoroalkylation | Substituted Hydroquinone (Visible Light) | Generation of perfluoroalkyl radicals for addition to arenes and alkenes. nsf.govchemrxiv.org |

| α-C–H Amidation | tBuONa or KOH | Activation of perfluoroalkyl iodides for amidation of ethers and benzylic hydrocarbons. researchgate.net |

| Hydrodehalogenation | Silylium Cations | Catalytic cleavage of C-F, C-Cl, and C-Br bonds using trialkylsilanes. acs.org |

Rational Design of Next-Generation Fluorinated Materials with Enhanced Performance

The incorporation of perfluoroalkyl chains into materials can dramatically alter their properties, leading to enhanced thermal stability, chemical resistance, and unique surface characteristics.

Future Directions in Materials Science:

Fluoropolymers: The synthesis of novel fluorinated monomers will lead to the development of next-generation fluoropolymers with tailored properties for applications ranging from recyclable materials to advanced coatings. man.ac.uk

Fluorinated Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of liquid crystals, enabling the design of new materials for display technologies.

Fluorinated Functional Materials: There is a growing interest in creating fluorinated materials with enhanced hydrophobicity and oleophobicity for applications in self-cleaning surfaces and protective coatings. researchgate.net The strategic incorporation of fluorine can also improve the oxidative resistance and thermal stability of materials. researchgate.net

Advanced Computational Methodologies for Predicting Complex Organofluorine Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of organofluorine compounds.

Impact of Computational Methods:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to investigate the mechanisms of fluorination and perfluoroalkylation reactions, providing insights that can guide the development of more efficient synthetic methods. rsc.org

Prediction of Molecular Properties: Computational models can predict the physicochemical properties of new fluorinated molecules, such as their electronic structure, reactivity, and spectroscopic signatures. This can accelerate the discovery of new materials with desired characteristics.

Catalyst Design: Computational screening can be used to identify promising catalyst candidates for specific transformations, reducing the need for extensive experimental work.

Targeted Synthesis of Analogs for Specific Research Applications (e.g., as Probes or Reagents)

The unique properties of the carbon-fluorine bond make fluorinated molecules valuable tools in various scientific disciplines.

Potential Applications of Halogenated Perfluorooctane (B1214571) Analogs:

19F MRI Imaging: The development of new fluorinated compounds is crucial for advancing the field of 19F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique with no background signal in biological systems.

Chemical Probes: Fluorinated tags can be incorporated into biomolecules to study their structure and function using 19F NMR spectroscopy.

Reagents for Organic Synthesis: Perfluoroalkyl halides are important reagents for introducing perfluoroalkyl groups into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. wikipedia.org The development of new and more selective reagents is an ongoing area of research.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane, and how do halogen positions influence reactivity?

Methodological Answer: Synthesis typically involves halogen-exchange reactions or radical addition to perfluorinated alkenes. For example, iodination of perfluorooctane derivatives can be achieved using iodine monochloride (ICl) under controlled conditions, leveraging the electrophilic nature of iodine . The chlorine substituent may stabilize intermediates via inductive effects, while steric hindrance from the perfluorinated chain requires careful optimization of reaction time and temperature. Characterization of intermediates via <sup>19</sup>F NMR and GC-MS is critical to track halogen incorporation .

Q. How can researchers reliably characterize the purity and structure of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane?

Methodological Answer: Combine multiple spectroscopic techniques:

- <sup>19</sup>F NMR : To confirm fluorinated chain integrity and detect impurities (e.g., unreacted precursors) .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z ≈ 474 for [M]<sup>+</sup>) and fragmentation patterns .

- Elemental Analysis : Verify Cl and I content (theoretical Cl: ~7.5%, I: ~26.7%) .

Cross-referencing with databases like EPA DSSTox ensures consistency in spectral assignments .

Advanced Research Questions

Q. How do competing degradation pathways (e.g., photolysis vs. hydrolysis) affect the environmental persistence of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane?

Methodological Answer:

- Photolysis : UV irradiation studies in aqueous/organic solvents reveal C-I bond cleavage as the primary pathway, generating perfluoroalkyl radicals . Monitor using LC-HRMS to detect intermediates like perfluorooctanoic acid (PFOA) .

- Hydrolysis : Under alkaline conditions, nucleophilic displacement of iodine may occur, but steric shielding by perfluorinated chains slows kinetics. Use <sup>1</sup>H NMR to track hydroxide ion interactions .

Contradictions in half-life estimates (e.g., lab vs. field data) require controlled matrix studies (e.g., sediment vs. water) to account for environmental variables .

Q. What advanced analytical methods resolve trace quantities of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane in complex matrices?

Methodological Answer:

- SPE-LC-MS/MS : Solid-phase extraction (C18 columns) paired with isotope dilution (e.g., <sup>13</sup>C-labeled internal standards) achieves detection limits <1 ng/L .

- ToF-SIMS : Provides spatial distribution data in biological tissues, critical for bioaccumulation studies .

- NMR Cryoprobes : Enhance sensitivity for low-concentration samples, enabling structural confirmation without derivatization .

Q. How does the dual halogenation (Cl/I) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom serves as a superior leaving group in Pd-catalyzed couplings (e.g., Kumada or Suzuki reactions), while chlorine stabilizes transition states via electron withdrawal. Experimental design should include:

- Kinetic Studies : Compare reaction rates with mono-halogenated analogs (e.g., 1-iodo-perfluorooctane) .

- DFT Calculations : Model transition states to predict regioselectivity in C-C bond formation .

Contradictions in catalytic efficiency (e.g., solvent polarity effects) necessitate solvent screening (e.g., DMF vs. THF) .

Safety and Handling

Q. What protocols mitigate risks during handling of 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane?

Methodological Answer:

- Storage : Under nitrogen at 4°C in amber vials to prevent light-induced degradation and moisture ingress .

- PPE : Use nitrile gloves and fume hoods; iodine vapors and acidic degradation products require respiratory protection .

- Waste Disposal : Neutralize with aqueous Na2SO3 to reduce iodine to non-volatile species before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.